(2-chloroethyl)trimethylsilane
Overview
Description
(2-Chloroethyl)trimethylsilane is an organosilicon compound with the molecular formula C₅H₁₃ClSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in organic synthesis and as a reagent in various chemical processes .
Mechanism of Action
Target of Action
(2-Chloroethyl)trimethylsilane, also known as Silane, (2-chloroethyl)trimethyl- or 2-chloroethyl(trimethyl)silane, is an organosilicon compound
Mode of Action
The mode of action of this compound involves its reaction with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes . It can also be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .
Biochemical Pathways
It is known to participate in the synthesis of terminal alkenes and the peterson methylenation process .
Result of Action
The result of the action of this compound is the synthesis of terminal alkenes when treated with aldehydes or ketones . It also aids in the preparation of the reagent trimethylsilylmethyl magnesium chloride, used in Peterson methylenation .
Biochemical Analysis
Biochemical Properties
(2-chloroethyl)trimethylsilane has been shown to inhibit the activity of tyrosine kinase in chronic pain and depression models . It also inhibits adenosine receptors, which are involved in the development of chronic pain .
Cellular Effects
It has been shown to be effective against depression by inhibiting the binding of adenosine to its receptor site .
Molecular Mechanism
The kinetic properties of this compound have been studied using molecular modelling, and it has been found that conformational changes are induced in the purinergic receptor when this drug binds .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Chloroethyl)trimethylsilane can be synthesized from ethylene and chlorine. The reaction involves the chlorination of ethylene to produce 2-chloroethyl chloride, which is then reacted with trimethylsilane to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination processes followed by purification steps to ensure the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
Scientific Research Applications
(2-Chloroethyl)trimethylsilane has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Another organosilicon compound with the formula (CH₃)₃SiCl, known for its use in organic synthesis and as a reagent in various chemical reactions.
(Chloromethyl)trimethylsilane: Similar to (2-chloroethyl)trimethylsilane, this compound is used in the preparation of reagents and in organic synthesis.
Uniqueness
This compound is unique due to its specific reactivity and applications in both chemical synthesis and biological research. Its ability to inhibit tyrosine kinase and adenosine receptors sets it apart from other similar compounds, making it valuable in medical research and potential therapeutic applications .
Properties
IUPAC Name |
2-chloroethyl(trimethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWWMXONAIDFQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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